4-Bromo-3-hydroxybenzoic acid
Overview
Description
4-Bromo-3-hydroxybenzoic acid is a brominated derivative of hydroxybenzoic acid, where a bromine atom is substituted at the fourth position and a hydroxyl group at the third position of the benzene ring. This compound serves as an intermediate in the synthesis of various pharmaceuticals and has been studied for its potential in forming co-crystals and supramolecular assemblies due to its functional groups that can participate in hydrogen bonding and halogen interactions.
Synthesis Analysis
The synthesis of 4-bromo-3-hydroxybenzoic acid and its derivatives has been explored through various methods. One approach involves the microbial hydroxylation of o-bromophenylacetic acid, which leads to the formation of 2-bromo-5-hydroxyphenylacetic acid, a key intermediate for synthesizing melatonin receptor agonists and sodium hydrogen exchange compounds . Another method includes the bromination of 3,5-dihydroxybenzoic acid, which yields the bromo derivative as an intermediate for preparing pyrimidine medicaments . Additionally, the synthesis of 2,4,6-tribromo-3-hydroxybenzoic acid has been reported using amino benzoic acid as a starting material through a multi-step process involving bromination, diazotization, and hydrolysis .
Molecular Structure Analysis
The molecular structure of 4-bromo-3-hydroxybenzoic acid and its derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid has been determined, showing dimeric units linked via type II Br...Br interactions, Br...π, and weak hydrogen bonding interactions . The supramolecular assemblies of 4-bromo-3,5-dihydroxybenzoic acid with N-donor compounds have been studied, revealing intricate hydrogen bonding patterns and stacking of sheets in the crystal lattice .
Chemical Reactions Analysis
The reactivity of brominated benzoic acid derivatives has been investigated in the context of nucleophilic substitution reactions. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with various nucleophiles to yield substituted derivatives, and its methoxy and hydroxy derivatives were further reduced to benzenetetraamine compounds . The presence of bromine in the molecular structure facilitates such reactions due to its leaving group ability.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-3-hydroxybenzoic acid derivatives are influenced by the presence of substituents on the benzene ring. The introduction of methoxy groups has been shown to affect the strength of Br...Br type II halogen bonds, as evidenced by shorter Br...Br distances compared to the parent compound . The stability of 4-bromomethyl-3-nitrobenzoic acid, a related compound, has been assessed under various conditions, indicating its susceptibility to hydrolytic degradation .
Scientific Research Applications
1. Biotechnological Applications
4-Hydroxybenzoic acid (4-HBA), closely related to 4-Bromo-3-hydroxybenzoic acid, has been identified as a versatile intermediate for the production of value-added bioproducts. These products find applications in a range of fields, including food, cosmetics, and pharmacy. Significant advances have been made in the biosynthesis of 4-HBA and its derivatives, leveraging synthetic biology and metabolic engineering. This has been particularly important in addressing the growing demand for high-value bioproducts (Wang et al., 2018).
2. Industrial Production Alternatives
The production of aromatic compounds like 4-hydroxybenzoic acid, which includes derivatives such as 4-Bromo-3-hydroxybenzoic acid, has seen a shift towards more sustainable biotechnological methods. Traditional production relied heavily on fossil resources and environmentally unfriendly conditions. Engineered strains of Pseudomonas taiwanensis VLB120 have been used to produce 4-hydroxybenzoate from renewable sources like glucose, xylose, or glycerol, marking a significant step towards eco-friendly production of these compounds (Lenzen et al., 2019).
3. Medical Research Applications
In medical research, the derivative of 4-hydroxybenzoic acid, which includes 4-Bromo-3-hydroxybenzoic acid, has been used as a trapping agent to study the generation of hydroxyl radicals during cerebral ischemia and reperfusion. This application is crucial in understanding oxidative stress-related brain damage and has potential implications in the study of neurodegenerative diseases (Liu et al., 2002).
4. Environmental Applications
Environmental applications of 4-Bromo-3-hydroxybenzoic acid derivatives are evident in the study of brominated disinfection byproducts (Br-DBPs) in water treatment. The compound 3,5-dibromo-4-hydroxybenzoic acid, a relative of 4-Bromo-3-hydroxybenzoic acid, has been identified and studied as part of the process of water chlorination, showcasing the importance of understanding the formation and decomposition of Br-DBPs in environmental safety (Zhai & Zhang, 2011).
5. Catalysis and Synthetic Chemistry
4-Bromo-3-hydroxybenzoic acid and its derivatives have been used in catalytic processes and synthetic chemistry. For instance, catalyst-free P-C coupling reactions of halobenzoic acids, including 4-bromo and 3-bromobenzoic acids, have been studied under microwave irradiation in water. Such studies contribute to the development of more efficient and environmentally friendly synthetic pathways in organic chemistry (Jablonkai & Keglevich, 2015).
Safety And Hazards
4-Bromo-3-hydroxybenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
properties
IUPAC Name |
4-bromo-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJSESFUWIYFNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423595 | |
Record name | 4-Bromo-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-hydroxybenzoic acid | |
CAS RN |
14348-38-0 | |
Record name | 4-Bromo-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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